molecular formula C28H25ClN4O3S B2601871 7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422283-40-7

7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2601871
CAS No.: 422283-40-7
M. Wt: 533.04
InChI Key: KHNLGCMXLXOLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fluoroquinolone, a class of important synthetic antimicrobial agents . It has a complex structure with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position .


Synthesis Analysis

The synthesis of this compound involves several steps. The residue after evaporation of solvent under vacuum was purified by silica gel chromatography to give the final product . The structure of the product was characterized with 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular formula of the compound is C18H22N4O4 . The structure includes a piperazine ring, which is a common feature in many pharmaceutical compounds .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 358.4 g/mol . Its exact mass and monoisotopic mass are 358.16410520 g/mol . The compound has a topological polar surface area of 98.8 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to "7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" have been synthesized through various chemical reactions. For instance, the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-ones involves reactions of 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones with N-BOC piperazine, followed by deprotection and sulfonylation steps (Acharyulu, Dubey, Reddy, & Suresh, 2010). This process might be related to or provide insights into the synthesis and chemical reactivity of the compound of interest.

Antimicrobial and Anticancer Properties

Derivatives of quinazoline, which share structural similarities with the compound , have been investigated for their antimicrobial and anticancer activities. For example, new 1,2,4-triazole derivatives have shown promising antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, 4-aminoquinoline derivatives were designed and synthesized, showing effectiveness against breast tumor cell lines, suggesting potential for anticancer applications (Solomon, Pundir, Lee, 2019).

Synthesis and Biological Potentials

The synthesis of piperazine derivatives incorporating quinazoline and their evaluation for antimicrobial and anticancer activities highlight the potential biomedical applications of these compounds. A study synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and found significant antimicrobial activity, comparable to standard drugs, and some level of anticancer activity (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Antioxidant and Cytotoxic Agents

The synthesis of berberine-piperazine conjugates and their evaluation as potential antioxidant and cytotoxic agents indicate another area of application. These conjugates were tested for in vitro antioxidant potency and anticancer activities, showing that some compounds were more active against certain cancer cell lines and exhibited significant radical scavenging activity (Mistry, Keum, Pandurangan, Patel, & Kim, 2016).

Mechanism of Action

The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin . Most of the other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Future Directions

The compound and its derivatives have shown promising antimicrobial properties, especially against ciprofloxacin-resistant P. aeruginosa . Future research could focus on improving its potency against other resistant strains and reducing any potential side effects. Further studies could also explore its potential applications in other areas of medicine.

Properties

IUPAC Name

7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O3S/c1-18(34)20-4-9-23(10-5-20)31-12-14-32(15-13-31)26(35)21-6-11-24-25(16-21)30-28(37)33(27(24)36)17-19-2-7-22(29)8-3-19/h2-5,7-10,21,24-25H,6,11-17H2,1H3,(H,30,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXHJKQKZVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4C(C3)NC(=S)N(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.